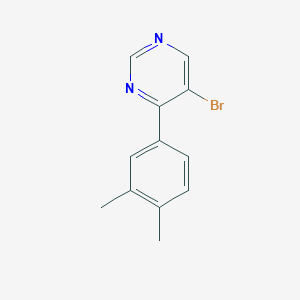

5-Bromo-4-(3,4-dimethylphenyl)pyrimidine

Overview

Description

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It’s known that pyrimidine derivatives can undergo rapid nucleophilic displacement reactions with nucleophiles . More studies are required to understand the compound’s interaction with its targets and any resulting changes.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-(3,4-dimethylphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleophilic compounds under certain conditions, leading to nucleophilic displacement reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to cause changes in gene expression related to cell growth and differentiation . Additionally, it can impact cellular metabolism by altering the activity of specific metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair . These binding interactions result in changes in gene expression and cellular function, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but may degrade over time when exposed to light or heat . Long-term effects on cellular function have also been observed, with some studies reporting sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation . At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to undergo nucleophilic displacement reactions, leading to the formation of various metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within certain tissues can influence its overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactants: 4-(3,4-dimethylphenyl)pyrimidine and bromine

Catalyst: Palladium-based catalysts

Solvent: Industrial solvents like toluene or xylene

Purification: Crystallization or chromatography techniques

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine can be substituted with various nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO)

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA)

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas

Major Products:

Substitution Products: 4-(3,4-dimethylphenyl)pyrimidine derivatives with various functional groups

Oxidation Products: Pyrimidine N-oxides

Reduction Products: Dehalogenated pyrimidine derivatives

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in various catalytic reactions.

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Biological Activity

5-Bromo-4-(3,4-dimethylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and antibacterial research. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₁BrN₂ and features a bromine atom at the 5-position of the pyrimidine ring and a 3,4-dimethylphenyl group at the 4-position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Similar pyrimidine derivatives have been shown to inhibit cell growth by inducing apoptosis and disrupting cell cycle progression. For instance:

- In vitro studies have demonstrated that related compounds can inhibit cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC₅₀ values ranging from 3 to 10 µM .

- Mechanistic studies reveal that these compounds may induce apoptosis through pathways involving caspase activation and cell cycle arrest at the G2/M phase .

Case Studies and Research Findings

-

Antiproliferative Activity :

Compound Name IC₅₀ (µM) Cell Line This compound 3-10 MCF-7 Related Pyrimidine Derivative A 9.87 HCT-116 Related Pyrimidine Derivative B 8.15 MDA-MB-231 -

Mechanistic Insights :

- Molecular docking studies suggest that the compound binds effectively to targets involved in cancer cell proliferation such as EGFR and VEGFR-2 . This binding is crucial for understanding its potential as a therapeutic agent.

- Flow cytometry assays demonstrated that treatment with this compound significantly increased early and late apoptosis rates in MCF-7 cells, indicating its potential role in cancer therapy .

Properties

IUPAC Name |

5-bromo-4-(3,4-dimethylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-8-3-4-10(5-9(8)2)12-11(13)6-14-7-15-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVXESWZRHOVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=NC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650013 | |

| Record name | 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-38-8 | |

| Record name | 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.